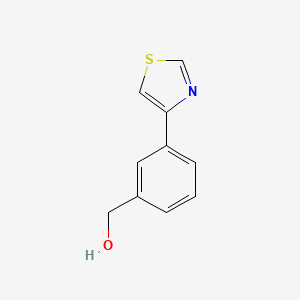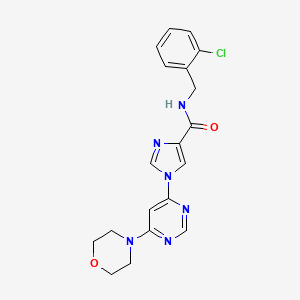![molecular formula C9H13FO2 B2595848 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 2377031-81-5](/img/structure/B2595848.png)
2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C9H13FO2 . It has a molecular weight of 172.2 . The compound is stored at 4°C and it is in powder form .
Molecular Structure Analysis
The InChI code for “2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid” is 1S/C9H13FO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure .Applications De Recherche Scientifique
Synthesis of Fluorinated Building Blocks
Researchers have developed new amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif. These compounds were synthesized through a deoxofluorination process of sterically hindered carbonyl groups, indicating their potential utility in medicinal chemistry for their unique three-dimensional shapes and fluorine substitution patterns (Chernykh et al., 2016).
Organosolubility and Optical Transparency of Novel Polyimides
A study on polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton showed that these materials possess high organosolubility, optical transparency, and thermal stability. This makes them suitable for applications requiring transparent, flexible, and thermally stable materials, such as in electronic devices (Zhang et al., 2010).
Conformationally Restricted Glutamic Acid Analogues
The synthesis of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, serving as analogues to glutamic acid, has been accomplished. These compounds mimic glutamate in various restricted conformations, potentially useful in mechanistic studies or searching for biologically active compounds (Chernykh et al., 2014).
Synthesis of 2-Azaspiro[3.3]heptane-Derived Amino Acids
The creation of novel amino acids based on the spirocyclic scaffold demonstrates the versatility of spiro compounds in designing sterically constrained amino acids for chemistry, biochemistry, and drug design. This approach adds to the family of constrained amino acids, highlighting their potential in scientific research (Radchenko et al., 2010).
Novel Synthetic Approach to Non-Natural Spiro-Linked Amino Acids
A novel method for synthesizing conformationally rigid analogues of glutamic acid and lysine based on the spiro[2.3]hexane structure has been developed. This method underscores the potential of spiro compounds in creating rigid analogues of bioactive molecules, which can be significant for probing biological systems and drug development (Yashin et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(fluoromethyl)spiro[3.3]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWDSUTZJGXDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2595765.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol](/img/structure/B2595768.png)
![(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2595772.png)

![3-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595774.png)

![4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2595777.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2595779.png)


![1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B2595786.png)
